molecular formula C14H10N2O3 B4192287 4-[(3-Nitrophenyl)methoxy]benzonitrile

4-[(3-Nitrophenyl)methoxy]benzonitrile

Cat. No.: B4192287
M. Wt: 254.24 g/mol
InChI Key: UIUKPEADZJFOEL-UHFFFAOYSA-N
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Description

4-[(3-Nitrophenyl)methoxy]benzonitrile is a nitrile-containing aromatic compound characterized by a benzonitrile core substituted with a methoxy group at the 4-position. The methoxy group is further attached to a 3-nitrophenyl ring, creating a bifunctional structure with distinct electronic and steric properties. This structural configuration makes it a valuable intermediate in organic synthesis and a candidate for studying structure-activity relationships in medicinal chemistry.

Key structural features:

  • Benzonitrile backbone: Provides a rigid aromatic framework with a polar nitrile group.
  • 3-Nitrophenylmethoxy substituent: Introduces steric bulk and electronic effects due to the nitro group’s position.
  • Electron-withdrawing effects: The nitro group reduces electron density on adjacent rings, enhancing electrophilic reactivity.

Properties

IUPAC Name

4-[(3-nitrophenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c15-9-11-4-6-14(7-5-11)19-10-12-2-1-3-13(8-12)16(17)18/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUKPEADZJFOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Nitrophenyl)methoxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Nitrophenyl)methoxy]benzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzonitrile moiety can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Strong bases such as sodium hydride or potassium carbonate in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

    Reduction: 4-[(3-aminobenzyl)oxy]benzonitrile.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-Nitrophenyl)methoxy]benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

    Chemical Biology: Employed as a building block in the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of 4-[(3-Nitrophenyl)methoxy]benzonitrile largely depends on its chemical reactivity. For instance, in medicinal applications, the reduction of the nitro group to an amino group can lead to interactions with biological targets such as enzymes or receptors. The molecular pathways involved would vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Methoxy-4-nitrobenzonitrile

  • Structural Difference : The nitro group is directly on the benzonitrile ring, unlike the target compound, where it resides on the methoxy-linked phenyl ring.
  • Impact : This positional difference alters electronic effects. The nitro group in 3-Methoxy-4-nitrobenzonitrile withdraws electron density from the benzonitrile core, enhancing its reactivity in electrophilic substitutions. In contrast, the target compound’s nitro group primarily affects the methoxy-linked phenyl ring, creating a localized electron-deficient region that may influence binding to biological targets .

3-(4-Nitrophenyl)benzonitrile

  • Structural Difference : Features a nitro group on a para-substituted phenyl ring attached to benzonitrile.
  • Impact : The para-nitro configuration allows for resonance stabilization, whereas the target compound’s meta-nitro group induces steric hindrance and distinct electronic effects. This difference may explain variations in cytotoxicity and enzyme inhibition profiles between the two compounds .

4-[3-(Trifluoromethyl)phenyl]benzonitrile

  • Functional Group Contrast : The trifluoromethyl group is less electron-withdrawing than nitro but highly lipophilic.
  • Impact : The target compound’s nitro group enhances electrophilic reactivity, making it more suitable for reactions requiring electron-deficient aromatic systems. The trifluoromethyl analog, however, excels in applications demanding improved membrane permeability due to its lipophilicity .

4-[(3-Chlorophenyl)methoxy]benzonitrile

  • Halogen vs. Nitro : Chlorine is a weaker electron-withdrawing group compared to nitro.

Research Findings and Implications

  • Electrophilic Reactivity: The nitro group in this compound enhances its suitability for nucleophilic aromatic substitution reactions, a property less pronounced in analogs like 4-Nitrobenzonitrile .
  • Solubility and Lipophilicity : The meta-nitro substituent may reduce aqueous solubility compared to para-nitro analogs but could improve interactions with hydrophobic biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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